molecular formula C20H21NO3 B11406241 N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11406241
M. Wt: 323.4 g/mol
InChI Key: AFXOOZDVQXZYNF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a benzofuran moiety, which are linked through an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyphenyl and benzofuran moieties contribute to its potential reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H21NO3/c1-3-14-9-10-18-16(11-14)15(13-24-18)12-20(22)21-17-7-5-6-8-19(17)23-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,22)

InChI Key

AFXOOZDVQXZYNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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